1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine

Description

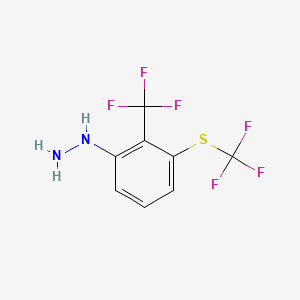

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by a phenyl ring substituted with both trifluoromethyl (-CF₃) and trifluoromethylthio (-SCF₃) groups. These electron-withdrawing substituents enhance the compound’s lipophilicity and metabolic stability, traits commonly leveraged in medicinal chemistry to improve pharmacokinetic profiles . Fluorinated compounds are pivotal in drug design due to their ability to modulate bioavailability, binding affinity, and resistance to oxidative degradation .

Properties

Molecular Formula |

C8H6F6N2S |

|---|---|

Molecular Weight |

276.20 g/mol |

IUPAC Name |

[2-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H6F6N2S/c9-7(10,11)6-4(16-15)2-1-3-5(6)17-8(12,13)14/h1-3,16H,15H2 |

InChI Key |

NNQBTXOITSNCNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)SC(F)(F)F)C(F)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions including nucleophilic substitution and reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethylthio groups enhance the compound’s ability to form stable complexes with these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

(E)-1-(3-Trifluoromethylphenyl)-2-(1-p-tolylethylidene)hydrazine (1d)

- Structure : Features a 3-CF₃ phenyl group and a p-tolylidene moiety.

- Synthesis: Prepared via condensation of 3-trifluoromethylphenylhydrazine hydrochloride with 4’-methylacetophenone in acetic acid/water/MeOH (93% yield) .

- Properties : Crystalline solid (mp 103.7 °C) with distinct $ ^1H $ NMR shifts (e.g., aromatic protons at δ 7.72–7.14) .

N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines (5a-i)

4-(3-Nitrophenyl)thiazol-2-ylhydrazine Derivatives (Compounds 20–21)

Table 1: Comparative Analysis of Hydrazine Derivatives

Biological Activity

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl and trifluoromethylthio substituents, which can significantly influence biological activity. This article reviews the biological properties, including antimicrobial and enzyme inhibition activities, of this compound and related derivatives.

The molecular formula of this compound is C9H8F6N2S. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, potentially leading to increased biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazine derivatives containing trifluoromethyl groups. For instance, a related compound, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, exhibited moderate inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Hydrazine Derivative 1 | 27.04 | 58.01 |

| Hydrazine Derivative 2 | 106.75 | 277.48 |

These findings suggest that the trifluoromethyl group may enhance binding affinity to these enzymes, indicating potential for further development as therapeutic agents.

Enzyme Inhibition

Molecular docking studies have demonstrated that these compounds can act as non-covalent inhibitors by positioning themselves near the active sites of target enzymes . This mechanism is crucial for developing drugs aimed at diseases where enzyme inhibition is beneficial.

Study on Mycobacterium tuberculosis

In a comparative study involving various hydrazine derivatives against Mycobacterium tuberculosis H37Rv, certain compounds displayed promising results with minimum inhibitory concentrations (MICs) as low as 62.5 µM . This indicates that modifications in hydrazine structures can lead to enhanced antimycobacterial activity.

Comparison with Isoniazid

When compared to the first-line antituberculotic drug isoniazid, which has an MIC of approximately 1 µM against M. tuberculosis, the hydrazine derivatives showed lower efficacy but provided insights into structure-activity relationships that could guide future modifications for improved potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.